1,2,3,4-Tetrahydroisoquinoline

Monoamine Oxidase Inhibition Neuropharmacology Enzyme Assays

1,2,3,4-Tetrahydroisoquinoline (THIQ; CAS 91-21-4) is a secondary amine derived from isoquinoline by hydrogenation. It is a colorless viscous liquid miscible with most organic solvents and soluble in water (20 g/L at 20°C).

Molecular Formula C9H11N
Molecular Weight 133.19 g/mol
CAS No. 91-21-4
Cat. No. B050084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydroisoquinoline
CAS91-21-4
Synonyms1,2,3,4-tetrahydro-2-azanaphthalene
1,2,3,4-tetrahydroisoquinoline
3,4-dihydro-1H-isoquinoline
HCl of 1,2,3,4-tetrahydroisoquinoline
isoquinoline, 1,2,3,4-tetrahydro-
tetrahydroisoquinoline
Molecular FormulaC9H11N
Molecular Weight133.19 g/mol
Structural Identifiers
SMILESC1CNCC2=CC=CC=C21
InChIInChI=1S/C9H11N/c1-2-4-9-7-10-6-5-8(9)3-1/h1-4,10H,5-7H2
InChIKeyUWYZHKAOTLEWKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,4-Tetrahydroisoquinoline (CAS 91-21-4) for Research and Industrial Procurement


1,2,3,4-Tetrahydroisoquinoline (THIQ; CAS 91-21-4) is a secondary amine derived from isoquinoline by hydrogenation. It is a colorless viscous liquid miscible with most organic solvents and soluble in water (20 g/L at 20°C) . This bicyclic scaffold serves as a privileged structure in medicinal chemistry, underpinning numerous natural products and synthetic compounds with diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects [1][2]. Its commercial availability and well-established chemistry make it a fundamental building block for drug discovery and chemical synthesis programs.

Why Generic Substitution of 1,2,3,4-Tetrahydroisoquinoline (CAS 91-21-4) Fails in Specialized Applications


While the tetrahydroisoquinoline scaffold is common across many compounds, simple substitution of the unsubstituted core (CAS 91-21-4) with other in-class molecules is not scientifically valid. The biological and physicochemical profiles of THIQ analogs are exquisitely sensitive to even minor structural modifications. For instance, the presence and position of substituents dramatically alter enzyme inhibition potency and selectivity, as seen with PNMT [1] and PDE4 [2] inhibitors, or even reverse selectivity between isoforms as observed with MAO A and B [3]. The following quantitative evidence demonstrates that 1,2,3,4-tetrahydroisoquinoline (91-21-4) occupies a specific, and often distinct, performance niche compared to its closest analogs, making its precise identity critical for reproducible research and targeted development.

Quantitative Evidence Guide for Selecting 1,2,3,4-Tetrahydroisoquinoline (CAS 91-21-4) Over Analogs


Differential Inhibition of Monoamine Oxidase B (MAO B) by 1,2,3,4-Tetrahydroisoquinoline

In a direct head-to-head comparison against its 2-methyl derivative and o-methylcorypalline, 1,2,3,4-tetrahydroisoquinoline (91-21-4) exhibited a Ki of 15 µM for MAO B inhibition. This is 15-fold less potent than its 2-methyl derivative (Ki = 1 µM) and 1.9-fold more potent than o-methylcorypalline (Ki = 29 µM) [1]. This demonstrates that while all three are THIQ analogs, the unsubstituted core is not the most potent, but it defines a specific baseline for SAR studies.

Monoamine Oxidase Inhibition Neuropharmacology Enzyme Assays

Class-Dependent Inhibition of Monoamine Oxidase A (MAO A) by Isoquinolines

A cross-class comparison reveals a distinct hierarchy in MAO A inhibition. The 1,2,3,4-tetrahydroisoquinoline class is significantly less potent (Ki = 15 µM for the parent) than the 3,4-dihydroisoquinolines, which were the most potent inhibitors tested, with Ki values ranging from 2 to 130 µM [1]. The fully aromatic isoquinolines showed intermediate activity (Ki = 17-130 µM) [1]. This places the unsubstituted THIQ scaffold in a clearly defined, low-potency tier for this target.

Monoamine Oxidase Inhibition Enzyme Kinetics Drug Discovery

PNMT Selectivity Profile of 1,2,3,4-Tetrahydroisoquinoline vs. 3-Substituted Analogs

In a direct comparison of PNMT inhibition versus α2-adrenoceptor affinity, 1,2,3,4-tetrahydroisoquinoline (91-21-4) exhibits poor selectivity (α2 Ki / PNMT Ki = 0.036). This is due to its high affinity for the α2-adrenoceptor (Ki = 0.35 µM) relative to PNMT (Ki = 9.7 µM) [1]. In stark contrast, the 3-hydroxymethyl analog shows reversed and improved selectivity (selectivity = 6.0; PNMT Ki = 1.1 µM, α2 Ki = 6.6 µM), while the 3-methyl analog (selectivity = 0.36; PNMT Ki = 2.1 µM, α2 Ki = 0.76 µM) remains non-selective [1]. This demonstrates that the unsubstituted THIQ core is a promiscuous binder at adrenoceptors, a property that is altered by specific substitutions.

PNMT Inhibition Adrenoceptor Affinity Medicinal Chemistry

Minimal Inhibition of Mitochondrial Complex I by the Unsubstituted Scaffold

A comparative study of isoquinoline derivatives revealed that 1,2,3,4-tetrahydroisoquinoline (91-21-4) is the least potent inhibitor of mitochondrial Complex I among the THIQ analogs tested, with an IC50 of approximately 22 mM [1]. In comparison, the methylated analog N-methyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline is 61-fold more potent (IC50 = 0.36 mM), and 6-methoxy-1,2,3,4-tetrahydroisoquinoline is 58-fold more potent (IC50 = 0.38 mM) [1]. This stark difference in potency suggests that the unsubstituted core carries a significantly lower risk of mitochondrial toxicity in cellular models.

Mitochondrial Toxicity Neurodegeneration Complex I Inhibition

Physicochemical Properties: A Differentiated Baseline for Analog Design

The unsubstituted 1,2,3,4-tetrahydroisoquinoline core provides a well-defined physicochemical baseline. Its water solubility is 20 g/L at 20°C, and it has a predicted pKa of 9.66 ± 0.20, indicating its strong basic character . These properties directly influence the compound's handling, formulation, and bioavailability. Analogs with additional functional groups (e.g., hydroxyl, methoxy) will exhibit markedly different solubility and ionization profiles, which can be rationally compared against this established baseline for 91-21-4.

Physicochemical Properties Medicinal Chemistry Compound Solubility

Primary Research and Industrial Application Scenarios for 1,2,3,4-Tetrahydroisoquinoline (CAS 91-21-4)


Medicinal Chemistry: Use as a Negative Control or Baseline for MAO B and PNMT SAR Studies

Based on the evidence, 1,2,3,4-tetrahydroisoquinoline (91-21-4) is ideally suited as a core building block or a baseline comparator in structure-activity relationship (SAR) studies. Its moderate MAO B inhibition (Ki = 15 µM) [1] and poor PNMT selectivity [2] serve as essential reference points for quantifying the impact of substituents. For instance, introducing a 2-methyl group increases MAO B potency by 15-fold, while a 3-hydroxymethyl group improves PNMT selectivity by over 160-fold. This compound provides the foundational 'zero point' against which all modifications are measured.

Neuropharmacology Research: Minimizing Mitochondrial Toxicity in Cellular Models

For researchers investigating THIQ-based compounds in the context of neurodegenerative diseases like Parkinson's, the unsubstituted core (91-21-4) is a valuable tool due to its extremely weak inhibition of mitochondrial Complex I (IC50 ≈ 22 mM) [3]. This is in stark contrast to methoxy-substituted analogs, which can be up to 61-fold more potent inhibitors of Complex I. Using 91-21-4 as a scaffold minimizes confounding mitochondrial effects, allowing for a clearer interpretation of a compound's primary mechanism of action.

Chemical Synthesis: A Well-Characterized Building Block for Diverse Libraries

As a commercial building block, 1,2,3,4-tetrahydroisoquinoline (91-21-4) offers a well-defined starting point for synthesis due to its established physicochemical properties, including its solubility of 20 g/L in water and strong basicity (pKa ≈ 9.66) . This predictability is crucial for high-throughput chemistry and library production, ensuring consistent reaction behavior and facilitating purification. It is a versatile precursor for generating diverse libraries of THIQ derivatives for biological screening, as highlighted in recent patent reviews for anticancer agents [4].

Development of Selective PDE4 Inhibitors: Benchmarking Selectivity Gains

In the design of PDE4 inhibitors, the THIQ scaffold is used to create conformationally restricted analogs. While the unsubstituted core itself is not a potent PDE4 inhibitor, it serves as the foundational scaffold from which highly selective and potent compounds (e.g., with IC50 values as low as 0.88 µM and 21-fold selectivity over PDE4D vs. rolipram) are developed [5]. Procuring 91-21-4 is the first step in constructing these advanced, patented chemical series.

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